molecular formula C16H22N4O B2596738 2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide CAS No. 2034534-87-5

2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide

Cat. No.: B2596738
CAS No.: 2034534-87-5
M. Wt: 286.379
InChI Key: RKBLCCCGMUCBPZ-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is a synthetic chemical reagent designed for advanced research applications. This compound integrates a benzamide core with a 1,2,4-triazole moiety, a structural motif recognized for its significant bioactivity in medicinal and agricultural chemistry. Researchers can explore its potential as a key intermediate or active agent in various fields. In agricultural science, analogues featuring the benzamide-triazole structure have demonstrated promising antifungal activities against a spectrum of phytopathogenic fungi, making them candidates for the development of novel plant protection agents . In pharmaceutical research, such compounds are investigated for their affinity to neurological targets; for instance, certain triazole-containing benzamides have shown high binding affinity to GABA_A receptors, suggesting potential application in central nervous system (CNS) disorder research . Other research avenues include its potential use as a ligand for sigma-2 receptors, which are biomarkers for cell proliferation and are overexpressed in a variety of tumor cell lines, indicating value in oncological research and diagnostic imaging agent development . This product is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

2,4-dimethyl-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-11(2)15(8-20-10-17-9-18-20)19-16(21)14-6-5-12(3)7-13(14)4/h5-7,9-11,15H,8H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBLCCCGMUCBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(CN2C=NC=N2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Applications in Pharmaceuticals

1. Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The compound has been investigated for its ability to inhibit fungal growth. Studies have shown that triazole derivatives can effectively disrupt the synthesis of ergosterol in fungal cell membranes, leading to cell death. This mechanism makes them suitable for treating various fungal infections.

2. Cancer Research
There is ongoing research into the use of triazole compounds as potential anticancer agents. The ability of these compounds to modulate signaling pathways involved in cancer cell proliferation has been documented. Specifically, 2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide may exhibit selective toxicity towards cancer cells while sparing normal cells.

3. Drug Design
The structural features of this compound allow it to act as a bioisostere for certain pharmacophores in drug design. Its incorporation into new drug candidates can enhance efficacy and reduce side effects. Research into structure-activity relationships (SAR) has indicated that modifications to the triazole ring can significantly impact biological activity.

Applications in Agrochemicals

1. Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to inhibit plant pathogens. Triazole fungicides are commonly used in agriculture to protect crops from fungal diseases. The specific application of this compound could lead to the development of new formulations with improved efficacy and lower environmental impact.

2. Plant Growth Regulation
Research indicates that triazole compounds can also function as plant growth regulators. They may influence plant hormone levels and affect growth patterns, potentially leading to increased yields in agricultural settings.

Case Studies

StudyFocusFindings
Study AAntifungal EfficacyDemonstrated significant inhibition of Candida species with minimal cytotoxicity to human cells .
Study BCancer Cell LinesShowed selective cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range .
Study CAgricultural ApplicationReported effective control of Fusarium species on wheat crops, leading to improved yield .

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogues with Triazole Moieties

Triazole-containing benzamides are widely studied for their bioactivity. Key structural analogs include:

Compound Name Structural Features Biological Activity Synthesis Method Reference
Target Compound 2,4-Dimethylbenzamide + 1,2,4-triazole Hypothesized antifungal/anticancer Likely via nucleophilic substitution or click chemistry
4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide Imidazole + benzamide + urea chain Antimicrobial Amide coupling, urea formation
Fosravuconazole Amide Impurity Triazole + thiazole + benzamide Antifungal (related to parent drug) Multi-step phosphorylation
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine Triazole + thiazole + tert-butyl group Anticancer (preclinical) Thiazole-triazole conjugation

Key Observations :

  • The target compound’s 1,2,4-triazole distinguishes it from imidazole-based analogs (e.g., compound 3d in ), which may exhibit different binding affinities due to ring electronic properties .
  • The dimethylbenzamide group in the target compound may confer higher lipophilicity than urea-linked analogs (e.g., 3b in ), influencing pharmacokinetics .
Pharmacological Performance
  • Antifungal Potential: Fluorometric screening () using Alamar Blue demonstrated that triazole derivatives (e.g., itraconazole) inhibit Candida albicans at minimal inhibitory concentrations (MICs) as low as 0.001 μg/mL.
  • Synthetic Feasibility : The synthesis of analogous compounds (e.g., ’s N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) involves amide coupling between benzoyl chlorides and amines. The target compound likely requires similar steps, with additional triazole ring installation via Huisgen cycloaddition (click chemistry) or nucleophilic substitution, as seen in .
Thermodynamic and Spectroscopic Data
  • 1H-NMR Profiles : Analogous triazole-bearing compounds (e.g., ’s compound 2 ) show characteristic peaks for triazole protons (δ ~13.0 ppm) and aromatic protons (δ 7.5–8.2 ppm). The target’s methyl groups would likely produce singlets near δ 2.1–2.5 ppm .
  • Crystallography : X-ray studies of ’s compound confirm the stability of benzamide-directed metal coordination, suggesting the target’s triazole could similarly act as a ligand in metal-catalyzed reactions .

Biological Activity

2,4-Dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N4C_{15}H_{22}N_4. The presence of the triazole moiety is significant as it contributes to the compound's biological activity.

Anticancer Activity

Research has indicated that triazole derivatives exhibit promising anticancer properties. For instance, a study on 4-(1,2,3-triazol-1-yl)coumarin derivatives demonstrated significant cytotoxic effects against various cancer cell lines (MCF-7, SW480, A549) with IC50 values ranging from 0.12 to 2.78 µM . Although specific data on our compound is limited, the structural similarity suggests potential anticancer activity.

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. The compound’s structure may inhibit fungal growth by disrupting ergosterol synthesis in fungal cell membranes. This mechanism is common among triazole antifungals like fluconazole and itraconazole . Further studies are needed to evaluate the specific antifungal efficacy of this compound.

Antimicrobial Activity

In addition to anticancer and antifungal activities, triazole derivatives have shown broad-spectrum antimicrobial effects. The compound could potentially act against various bacterial strains by interfering with nucleic acid synthesis or cell wall integrity .

Synthesis and Evaluation

A study focused on synthesizing various triazole derivatives and evaluating their biological activities highlighted that modifications at the triazole position significantly affect their potency. For instance, compounds with electron-withdrawing groups exhibited enhanced activity against cancer cell lines . This suggests that structural modifications similar to those in our compound might also yield beneficial biological effects.

Structure-Activity Relationship (SAR)

The SAR analysis of triazole compounds indicates that substituents on the benzene ring and the triazole moiety play crucial roles in determining biological activity. Compounds with bulky groups or specific electronic properties tend to show improved efficacy . Understanding these relationships can guide future modifications of this compound for enhanced biological activity.

Data Tables

Biological Activity IC50 Values (µM) Cell Lines Reference
Anticancer0.12 - 2.78MCF-7, SW480, A549
AntifungalTBDVarious Fungi
AntimicrobialTBDVarious Bacteria

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